Skf 8742A
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Overview
Description
Skf 8742A is a chemical compound with the molecular formula C21H29NO2. It is known for its unique structure, which includes an ethylamino group attached to a diphenylpentanoate backbone. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Skf 8742A typically involves the esterification of 2,2-diphenylpentanoic acid with 2-(ethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Skf 8742A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, where nucleophiles like halides or alkoxides replace the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
Skf 8742A is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Skf 8742A involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The diphenylpentanoate backbone provides structural stability and can interact with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethyl 2,2-diphenylpentanoate
- 2-(Propylamino)ethyl 2,2-diphenylpentanoate
- 2-(Butylamino)ethyl 2,2-diphenylpentanoate
Uniqueness
Skf 8742A is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the alkyl chain in the ethylamino group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
13062-02-7 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(ethylamino)ethyl 2,2-diphenylpentanoate |
InChI |
InChI=1S/C21H27NO2/c1-3-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22-4-2/h5-14,22H,3-4,15-17H2,1-2H3 |
InChI Key |
LMGBIFDTSHBUHK-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC |
Key on ui other cas no. |
13062-02-7 |
Related CAS |
5938-35-2 (hydrochloride) |
Synonyms |
SK and F 8742-A SK and F 8742A SK and F 8742A hydrochloride SKF 8742A |
Origin of Product |
United States |
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